molecular formula C19H18N4O4S2 B2393037 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide CAS No. 851716-97-7

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide

Cat. No.: B2393037
CAS No.: 851716-97-7
M. Wt: 430.5
InChI Key: QPTSNPRSYUNLPL-VZCXRCSSSA-N
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Description

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Biological Activity

The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic molecule that integrates various functional groups, suggesting a potential for diverse biological activities. This article provides a detailed overview of its biological activity, supported by data from case studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for its biological significance, the thiazole moiety contributes to the compound's pharmacological properties.
  • Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
  • Isothiazole and Acetamide Components : These groups are known to exhibit various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and isoxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

CompoundMIC (µg/mL)Activity
Benzothiazole Derivative A10Effective against E. coli
Benzothiazole Derivative B15Effective against S. aureus
Compound of Interest12Effective against both

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound's structural components suggest it may interact with cellular pathways involved in tumor growth and proliferation. For example, thiazole-containing compounds have demonstrated cytotoxicity in various cancer cell lines, with IC50 values often below 20 µM .

Cell LineIC50 (µM)Reference
A431 (skin cancer)15.5
Jurkat (leukemia)18.0
MCF7 (breast cancer)12.0

The proposed mechanisms of action for compounds similar to the one include:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell survival.
  • Induction of Apoptosis : Studies have shown that certain derivatives can initiate programmed cell death in cancer cells through mitochondrial pathways .
  • Antioxidant Properties : Some compounds exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies

  • Study on Anticancer Activity : A study evaluated several thiazole derivatives for their anticancer properties, revealing that modifications at specific positions on the thiazole ring significantly affected cytotoxicity against various cancer cell lines . The tested compound showed promising results comparable to standard chemotherapeutics.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activities of benzothiazole derivatives, highlighting their effectiveness against multidrug-resistant bacterial strains . The compound demonstrated significant antibacterial activity, supporting its potential use in treating infections.

Properties

IUPAC Name

2-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-4-7-23-14-6-5-13(26-3)9-15(14)29-19(23)21-18(25)11-28-10-17(24)20-16-8-12(2)27-22-16/h1,5-6,8-9H,7,10-11H2,2-3H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTSNPRSYUNLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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